

# Application Note: High-Throughput and Sensitive Analysis of Urinary Coproporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Coproporphyrin I** (CP-I) is a porphyrin metabolite generated during the heme biosynthesis pathway.[1] Its quantification in urine is a critical tool in clinical diagnostics and pharmaceutical development. Elevated urinary levels of CP-I can be indicative of hereditary enzymatic disorders known as porphyrias, such as congenital erythropoietic porphyria.[1][2] Beyond rare genetic diseases, CP-I is an emerging biomarker for assessing drug-induced liver injury (DILI) and the activity of critical drug transporters.[3][4][5]

Specifically, the ratio of urinary **Coproporphyrin I** to its isomer, **Coproporphyrin I**II (CP-III), can serve as an endogenous surrogate marker for the function of hepatic transporters like the multidrug resistance-associated protein 2 (MRP2/ABCC2).[6] Furthermore, CP-I is recognized as a substrate for organic anion transporting polypeptides (OATPs), and its disposition can be altered by drugs that inhibit these transporters.[7] Therefore, accurate and reliable measurement of urinary CP-I is essential for diagnosing diseases, monitoring liver health, and investigating potential drug-drug interactions during drug development.

This application note provides detailed protocols for urine sample preparation for CP-I analysis using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



## **Biological Pathway and Excretion**

Coproporphyrin I is synthesized from uroporphyrinogen I in the heme synthesis pathway. It is subsequently eliminated from the body primarily through biliary and renal excretion. In the kidney, transporters located on the basolateral and apical membranes of the proximal tubule cells, such as the Organic Cation Transporter 2 (OCT2) and Multidrug and Toxin Extrusion Protein 1 (MATE1), play a crucial role in secreting organic cations and other compounds into the urine.[8][9] The interaction of drugs with these transporters can affect CP-I clearance, making it a valuable biomarker for transporter-mediated drug interactions.[10][11]



Click to download full resolution via product page

Caption: Heme synthesis pathway and renal excretion of **Coproporphyrin I**.

# Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the integrity of the analyte and the accuracy of results.

- Collection: A random or first-morning void urine sample is recommended.[12][13] 24-hour urine collections are also suitable.[14]
- Preservation: Urine samples must be protected from light at all times to prevent photodegradation of porphyrins.[2][15] Use amber collection containers or wrap standard containers in aluminum foil.[13][15]
- Storage: Immediately after collection, samples should be refrigerated. For long-term storage, samples should be frozen at -20°C or -80°C.[15] Porphyrins in urine are stable for up to 4 days when refrigerated and for at least one month when frozen.[15]
- Additives: For 24-hour collections, adding 5 grams of sodium carbonate to the collection container is recommended to preserve ALA and PBG, which are often analyzed alongside porphyrins.[13]



### **Experimental Protocols**

Two common and effective methods for preparing urine samples for CP-I analysis are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

### **Protocol 1: Liquid-Liquid Extraction (LLE)**

This protocol is adapted from a validated method for quantifying coproporphyrins in urine by UHPLC-MS/MS.[16]

#### Materials:

- Urine sample
- Internal Standard (IS) solution (e.g., Coproporphyrin I-15N4)
- · Ethyl acetate
- Acetonitrile (ACN)
- Deionized water
- Microcentrifuge tubes (amber or wrapped in foil)
- Vortex mixer
- Centrifuge (capable of 14,000 rpm and 4°C)
- Nitrogen evaporator
- UHPLC-MS/MS system

#### Procedure:

- Pipette 200 μL of urine into a microcentrifuge tube.
- Add 10 μL of the internal standard working solution (e.g., 500 ng/mL CP-I-15N4).
- Vortex the mixture for 1 minute at room temperature.

### Methodological & Application





- Add 1 mL of ethyl acetate to the tube.
- Vortex again for 1 minute to ensure thorough mixing.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
- Transfer the upper organic layer (supernatant) to a new clean tube.
- Dry the extracted sample under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of 50:50 acetonitrile:water.
- Vortex briefly and transfer to an autosampler vial for analysis.





Click to download full resolution via product page

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Coproporphyrin I.

### **Protocol 2: Solid-Phase Extraction (SPE)**



SPE offers excellent sample cleanup and concentration.[17] This is a general protocol using a reverse-phase (C18) cartridge.[18]

#### Materials:

- Urine sample
- Internal Standard (IS) solution
- SPE Cartridge (e.g., C18, octadecylsilane bonded silica)
- Methanol
- Deionized water
- 0.1% Formic acid in water
- Elution solvent (e.g., 90:10 Methanol:Water with 0.1% Formic Acid)
- SPE manifold
- Collection tubes (amber or wrapped in foil)
- Nitrogen evaporator
- UHPLC-MS/MS system

#### Procedure:

- Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Acidify a 1 mL aliquot of the supernatant with an equal volume of glacial acetic acid or 6.0 M formic acid. [19][20] Add the internal standard.
- Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water through the sorbent. Do not allow the cartridge to dry.
- Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

### Methodological & Application





- Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other polar interferences. Follow with a second wash using 2 mL of 10% methanol in water.
- Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove residual wash solvents.
- Elution: Elute the porphyrins from the cartridge using 1-2 mL of the elution solvent into a clean collection tube.
- Evaporation & Reconstitution: Dry the eluate under a stream of nitrogen at 40°C.
  Reconstitute the residue in a suitable volume (e.g., 100-200 μL) of mobile phase or a 50:50 acetonitrile:water mixture.
- Transfer to an autosampler vial for analysis.





Click to download full resolution via product page

Caption: Workflow for Solid-Phase Extraction (SPE) of Coproporphyrin I.

### **Data Presentation: Method Performance**



The choice of sample preparation method can impact recovery, sensitivity, and linearity. The following table summarizes performance characteristics reported in the literature for different methods.

| Method                   | Analyte(s<br>) | Matrix | Recovery<br>(%)    | Linearity<br>Range | LLOQ             | Citation |
|--------------------------|----------------|--------|--------------------|--------------------|------------------|----------|
| LLE-<br>UHPLC-<br>MS/MS  | CP-I, CP-III   | Urine  | CP-I: 52 -<br>69.7 | 1 - 100<br>ng/mL   | Not<br>specified | [16]     |
| Dilution-<br>HPLC        | CP-I, CP-III   | Urine  | 96.7 - 106         | 10 - 2000<br>μg/L  | 10 μg/L          | [20]     |
| SPE-LC-<br>MS/MS         | CP-I, CP-III   | Plasma | Not<br>specified   | 10 - 5000<br>pg/mL | 10 pg/mL         |          |
| SPE-<br>UPLC-<br>QTOF/MS | CP-I, CP-III   | Plasma | Not<br>specified   | 0.01 - 50<br>ng/mL | 0.01 ng/mL       | [21]     |

# **Instrumentation and Analysis**

Analysis is typically performed using a UHPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS).[19]



| Parameter       | Typical Conditions                                                               | Citation |
|-----------------|----------------------------------------------------------------------------------|----------|
| Column          | Reversed-phase C18 (e.g.,<br>ACQUITY UPLC BEH C18, 1.7<br>μm)                    | [16]     |
| Mobile Phase A  | Water with 0.1% Formic Acid                                                      | [16]     |
| Mobile Phase B  | Acetonitrile (ACN) with 0.1% Formic Acid                                         | [16]     |
| Gradient        | Gradient elution starting with high aqueous phase, ramping to high organic phase | [16]     |
| Detection       | Tandem Mass Spectrometry (MS/MS)                                                 | [16]     |
| Ionization Mode | Positive Electrospray<br>Ionization (ESI+)                                       | [19]     |
| MRM Transitions | CP-I/CP-III: m/z 655.3 → 596.3                                                   |          |

### Conclusion

The accurate quantification of urinary **Coproporphyrin I** is a valuable tool for both clinical diagnostics and drug development research. The choice between a simple dilution, Liquid-Liquid Extraction, or Solid-Phase Extraction protocol depends on the required sensitivity, sample throughput, and degree of matrix interference that can be tolerated. LLE provides a balance of cleanup and ease of use, while SPE offers the most rigorous cleanup and potential for higher concentration factors, leading to lower limits of quantification.[16][17] For all methods, careful sample collection and handling, particularly protection from light, are crucial for obtaining reliable and reproducible results.[2][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Coproporphyrin I Urinalysis Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 3. URINARY COPROPORPHYRIN ISOMERS IN CONGENITAL AND ACQUIRED LIVER CHOLESTASIS | International Porphyria Network [new.porphyrianet.org]
- 4. Drug-induced Liver Injury PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 6. Urinary coproporphyrin I/(I + III) ratio as a surrogate for MRP2 or other transporter activities involved in methotrexate clearance PMC [pmc.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. Organic Cation Transporter OCTs (SLC22) and MATEs (SLC47) in the Human Kidney -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of the Organic Cation Transporters MATE1 and MATE2K and Functional Overlap with OCT1 and OCT2 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential contribution of organic cation transporters, OCT2 and MATE1, in platinum agent-induced nephrotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of organic cation transporter OCT2 and multidrug and toxin extrusion proteins MATE1 and MATE2-K for transport and drug interactions of the antiviral lamivudine PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coproporphyrin I/Coproporphyrin III Ratio | Rupa Health [rupahealth.com]
- 13. porphyriafoundation.org [porphyriafoundation.org]
- 14. Coproporphyrin I/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 15. Porphyrins, Fractionation and Quantitation, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 16. Quantification of OATP1B1 endogenous metabolites coproporphyrin I and III in human urine PMC [pmc.ncbi.nlm.nih.gov]
- 17. phenomenex.blog [phenomenex.blog]
- 18. Solid phase extraction and isocratic separation of urinary porphyrins by HPLC PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. Liquid-chromatographic separation and determination of coproporphyrins I and III in urine
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: High-Throughput and Sensitive Analysis of Urinary Coproporphyrin I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669431#sample-preparation-for-coproporphyrin-i-analysis-in-urine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com